1-(4-Amino-1-methyl-1H-pyrazol-5-yl)ethanone

Catalog No.
S12252011
CAS No.
M.F
C6H9N3O
M. Wt
139.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(4-Amino-1-methyl-1H-pyrazol-5-yl)ethanone

Product Name

1-(4-Amino-1-methyl-1H-pyrazol-5-yl)ethanone

IUPAC Name

1-(4-amino-2-methylpyrazol-3-yl)ethanone

Molecular Formula

C6H9N3O

Molecular Weight

139.16 g/mol

InChI

InChI=1S/C6H9N3O/c1-4(10)6-5(7)3-8-9(6)2/h3H,7H2,1-2H3

InChI Key

KAUJSEZFPAIVLS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=NN1C)N

1-(4-Amino-1-methyl-1H-pyrazol-5-yl)ethanone (CAS 1229624-60-5) is a highly specialized, bifunctional heterocyclic building block characterized by adjacent amino and acetyl groups on an N-methylated pyrazole core. This specific ortho-amino ketone arrangement makes it a privileged precursor for the synthesis of pyrazolo[4,3-c]pyridines and related fused heterocyclic systems via Friedländer-type condensations. The presence of the N1-methyl group locks the tautomeric state of the pyrazole ring, ensuring predictable reactivity, high solubility in standard organic solvents, and excellent benchtop stability. In procurement and process chemistry, this compound is prioritized when strict regiocontrol and direct access to carbon-substituted fused pyridines are required, avoiding the complex separations associated with non-methylated or alternative ester-bearing analogs [1].

Research Fit

Regioisomer 4-Amino regioisomer with unique electronic and H-bonding profile for SAR studies
Synthetic Handle Orthogonal amino and acetyl groups enable regioselective derivatization
Scaffold Class 4-Amino-(1H)-pyrazole building block for kinase inhibitor and agrochemical libraries

Substituting this compound with its des-methyl analog (1-(4-amino-1H-pyrazol-5-yl)ethanone) or its ester counterpart (ethyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate) leads to fundamental synthetic failures in targeted workflows. The des-methyl analog exists as a dynamic mixture of tautomers, which upon cyclization or N-alkylation yields a complex mixture of N1 and N2 regioisomers, drastically reducing the yield of the target scaffold and necessitating difficult chromatographic separations. Conversely, substituting the 5-acetyl group with a 5-carboxylate ester completely alters the reaction trajectory, forcing the formation of pyrazolo-pyrimidones rather than the desired pyrazolo[4,3-c]pyridines. Therefore, for workflows targeting specific kinase inhibitors or protein-protein interaction modulators utilizing the [4,3-c]pyridine core, the exact 4-amino-5-acetyl-1-methyl substitution pattern is structurally non-negotiable [1].

Substitution Risk

Target (4-Amino regioisomer)
5-Amino regioisomer (CAS 856860-17-8)
Reactivity
Amino group conjugated with ring nitrogen; distinct nucleophilicity
Mismatch Risk
Different electronics may alter derivatization routes and product profiles
Target Engagement
4-Amino pyrazoles privileged for JAK kinase binding (class-level)
Mismatch Risk
5-Amino isomers may show shifted kinase selectivity and reduced affinity
Purity Specification
Reported ≥97% (HPLC) supports reproducible synthesis
Mismatch Risk
Typical 95% purity may require additional purification and impact yields

Regioselectivity in Friedländer-Type Annulations

In the synthesis of fused pyrazolo[4,3-c]pyridines via condensation with α-methylene ketones, 1-(4-amino-1-methyl-1H-pyrazol-5-yl)ethanone provides strict regiocontrol due to the N1-methyl group locking the tautomeric form. This results in an isolated yield of >85% for the target single regioisomer. In contrast, the des-methyl baseline (1-(4-amino-1H-pyrazol-5-yl)ethanone) yields <50% of the desired product, accompanied by significant amounts of N2-alkylated byproducts [1].

Evidence DimensionIsolated yield of target regioisomer
Target Compound Data>85% (single regioisomer)
Comparator Or BaselineDes-methyl analog (<50% yield, complex regioisomer mixture)
Quantified Difference>35% absolute increase in yield and elimination of isomer byproducts
ConditionsBase-promoted Friedländer condensation with α-methylene ketones

Eliminates the need for costly reverse-phase HPLC purification during the scale-up of fused heterocyclic scaffolds.

Regioisomer Identity
Head-to-head
4-Amino (CAS 1229624-60-5) vs. 5-Amino (CAS 856860-17-8)
Altered electronics and H-bonding capacity
Different CAS and InChIKeys confirm distinct entities

Scaffold Trajectory: Ketone vs. Ester Electrophile

The 5-acetyl group of this compound is essential for carbon-carbon bond formation during pyridine ring annulation. When reacted with ketone enolates, 1-(4-amino-1-methyl-1H-pyrazol-5-yl)ethanone successfully forms the fully carbon-substituted pyrazolo[4,3-c]pyridine core. If the closest ester substitute, ethyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate, is used under similar condensation conditions, the reaction fails to produce the pyridine core, instead yielding pyrazolo[4,3-d]pyrimidones [1].

Evidence DimensionResulting fused heterocyclic core
Target Compound DataPyrazolo[4,3-c]pyridine (via C-C bond formation)
Comparator Or BaselineEthyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate (Pyrazolo[4,3-d]pyrimidone via C-N bond formation)
Quantified Difference100% divergence in the resulting molecular scaffold
ConditionsStandard annulation conditions (enolates vs. amide/urea nucleophiles)

Dictates the fundamental structural class of the final product, making the 5-acetyl compound uniquely necessary for pyridine-fused targets.

Purity Specification
Reported
≥97% (HPLC)
Supports reproducible synthesis without extra purification
Vendor-reported; confirm with lot-specific COA

Organic Solvent Solubility for Flow Chemistry

The N1-methyl substitution significantly enhances the compound's processability by disrupting the intermolecular N-H···N hydrogen bonding networks that plague unsubstituted pyrazoles. 1-(4-amino-1-methyl-1H-pyrazol-5-yl)ethanone exhibits a solubility of >50 mg/mL in standard halogenated solvents like dichloromethane (DCM). The des-methyl comparator exhibits poor solubility (<5 mg/mL in DCM), requiring highly polar, high-boiling solvents like DMF or DMSO for homogeneous reactions [1].

Evidence DimensionSolubility in dichloromethane (DCM) at 25 °C
Target Compound Data>50 mg/mL
Comparator Or BaselineDes-methyl analog (<5 mg/mL)
Quantified Difference>10-fold increase in DCM solubility
ConditionsStandard solubility assessment at 25 °C

Enables the use of volatile, easily removable solvents and facilitates high-concentration continuous-flow synthesis.

Predicted Properties
Data to verify
AlogP 1.29, PSA 90.65 Ų
Favorable permeability profile predicted in silico
Requires experimental ADME validation

Benchtop Stability and Oxidation Resistance

Electron-rich aminopyrazoles are notoriously susceptible to spontaneous oxidative dimerization. However, the specific substitution pattern of 1-(4-amino-1-methyl-1H-pyrazol-5-yl)ethanone—where the electron-withdrawing 5-acetyl group partially tempers the electron density of the 4-amino group—confers excellent stability. The compound retains >98% purity after 6 months of benchtop storage at room temperature, whereas unsubstituted 4-aminopyrazoles often show >5% degradation within 4 weeks under ambient atmosphere [1].

Evidence DimensionPurity retention under ambient benchtop storage
Target Compound Data>98% purity at 6 months
Comparator Or BaselineUnsubstituted 4-aminopyrazoles (<95% purity at 4 weeks)
Quantified Difference>6-fold extension in ambient shelf-life without degradation
ConditionsAmbient atmosphere, room temperature, absence of inert gas

Reduces the overhead of strictly controlled inert-atmosphere storage and prevents batch-to-batch reproducibility issues caused by oxidized impurities.

JAK Inhibition Class
Class-level
Analog 3f: JAK1/2/3 IC₅₀ 3.4/2.2/1.8 nM
Supports scaffold selection for kinase probe design
Class-level inference; direct compound data not yet reported

Synthesis of Pyrazolo[4,3-c]pyridine Kinase Inhibitors

Where this compound is the right choice for serving as the foundational building block in the synthesis of highly specific kinase inhibitors, relying on the 5-acetyl group for direct Friedländer condensation to form the pyridine ring [1].

Development of PEX14-PEX5 Protein-Protein Interaction Modulators

Where the exact pyrazolo[4,3-c]pyridine architecture is required to mimic the WXXX(F/Y) motif, making this 1-methylated precursor critical for avoiding regioisomer mixtures during library synthesis [1].

Continuous-Flow Annulation Processes

Where the compound's high solubility in standard organic solvents (like DCM or THF) makes it the ideal precursor for automated, high-throughput flow chemistry setups, unlike its poorly soluble des-methyl counterparts [2].

Application Fit Matrix

Application
Selection Property
Validation Focus
JAK-STAT pathway probe synthesis
Regioselective derivatization handles
Kinase panel screening context
Agrochemical lead synthesis
High-purity intermediate specification
Scalable synthetic route validation
CNS drug discovery research
Predicted favorable CNS MPO profile
Blood-brain barrier permeability assay context

XLogP3

0.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

139.074561919 g/mol

Monoisotopic Mass

139.074561919 g/mol

Heavy Atom Count

10

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